molecular formula C6H10N2O B574097 2-Ethyl-5-methyl-1H-imidazol-4(5H)-one CAS No. 194666-09-6

2-Ethyl-5-methyl-1H-imidazol-4(5H)-one

Cat. No.: B574097
CAS No.: 194666-09-6
M. Wt: 126.159
InChI Key: NFFVCKZBOSWBFF-UHFFFAOYSA-N
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Description

2-Ethyl-5-methyl-1H-imidazol-4(5H)-one (CAS: 194666-09-6) is a substituted imidazole derivative with the molecular formula C₆H₁₀N₂O and a molecular weight of 126.16 g/mol . This heterocyclic compound features a five-membered ring containing two nitrogen atoms, with substituents at the 2- and 5-positions (ethyl and methyl groups, respectively). The compound’s storage conditions, hazard classifications (e.g., GHS warnings), and commercial availability are noted in product documentation .

Properties

CAS No.

194666-09-6

Molecular Formula

C6H10N2O

Molecular Weight

126.159

IUPAC Name

2-ethyl-4-methyl-1,4-dihydroimidazol-5-one

InChI

InChI=1S/C6H10N2O/c1-3-5-7-4(2)6(9)8-5/h4H,3H2,1-2H3,(H,7,8,9)

InChI Key

NFFVCKZBOSWBFF-UHFFFAOYSA-N

SMILES

CCC1=NC(C(=O)N1)C

Synonyms

4H-Imidazol-4-one,2-ethyl-1,5-dihydro-5-methyl-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Substituent Complexity: The target compound lacks aromatic substituents (e.g., phenyl, tolyl) and ester functional groups, which are common in analogs like 3f, 3h, and 3j. the target compound’s unreported value) .
  • Lipophilicity : The ethyl and methyl groups in the target compound may confer moderate lipophilicity, whereas analogs with aryl and ester moieties (e.g., 3f , 3h ) exhibit higher molecular weights and hydrophobicity.

Physicochemical and Spectral Data

  • Melting Points : Aryl-substituted derivatives (3f , 3h , 3j ) exhibit higher melting points (>100°C) compared to aliphatic-substituted imidazoles, likely due to enhanced crystallinity from aromatic interactions .
  • Spectroscopic Characterization : Analogs such as 3f and 3h are validated using ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS), a standard practice for confirming imidazole derivatives’ structures .

Research Implications and Gaps

  • Unreported Data : Key properties such as melting point, solubility, and biological activity of this compound remain uncharacterized in the literature, warranting further investigation.

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